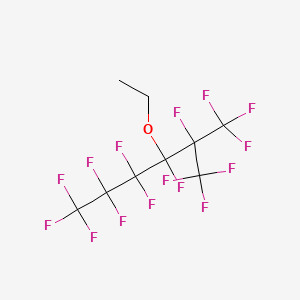
2-(Trifluoromethyl)-3-ethoxydodecafluorohexane
Vue d'ensemble
Description
2-(Trifluoromethyl)-3-ethoxydodecafluorohexane: is a fluorinated organic compound characterized by the presence of both trifluoromethyl and ethoxy groups attached to a dodecafluorohexane backbone. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, resistance to oxidation, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane typically involves the introduction of trifluoromethyl and ethoxy groups onto a fluorinated hexane backbone. One common method is the trifluoromethylation of a suitable precursor, such as a dodecafluorohexane derivative, using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst. The ethoxy group can be introduced via nucleophilic substitution reactions using ethoxide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the hexane backbone is fluorinated using elemental fluorine or other fluorinating agents. The trifluoromethyl and ethoxy groups are then introduced through controlled chemical reactions under specific conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-3-ethoxydodecafluorohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the presence of fluorine atoms generally imparts resistance to oxidation.
Reduction: Reduction reactions may be less common due to the stability of the fluorinated structure.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, where nucleophiles can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like or can be used under controlled conditions.
Reduction: Reducing agents such as may be employed, though with caution due to the stability of the compound.
Substitution: Nucleophiles like or can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-3-ethoxydodecafluorohexane has several scientific research applications:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and unique properties.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane exerts its effects is primarily related to its chemical structure. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation. The trifluoromethyl group can influence the compound’s lipophilicity and ability to interact with biological membranes, while the ethoxy group may affect its solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylhexane: Similar in structure but lacks the ethoxy group, making it less versatile in certain applications.
Ethoxydodecafluorohexane: Lacks the trifluoromethyl group, which may reduce its stability and unique properties.
Hexafluoroacetone: Contains fluorine atoms but has a different functional group, leading to different chemical behavior.
Uniqueness
2-(Trifluoromethyl)-3-ethoxydodecafluorohexane is unique due to the combination of trifluoromethyl and ethoxy groups on a highly fluorinated hexane backbone. This combination imparts a balance of stability, reactivity, and versatility, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
4-ethoxy-1,1,1,2,2,3,3,4,5,6,6,6-dodecafluoro-5-(trifluoromethyl)hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F15O/c1-2-25-6(15,3(10,7(16,17)18)8(19,20)21)4(11,12)5(13,14)9(22,23)24/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBIOLEJRWIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CF(OCH2CH3)CF(CF3)CF3, C9H5F15O | |
| Record name | Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870315 | |
| Record name | 3-Ethoxyperfluoro(2-methylhexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297730-93-9 | |
| Record name | 3-Ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=297730-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxyperfluoro(2-methylhexane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Ethoxyperfluoro(2-methylhexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHOXYPERFLUORO(2-METHYLHEXANE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CHD818V8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of HFE-7500?
A1: HFE-7500 has the molecular formula C9H6F16O and a molecular weight of 446.14 g/mol.
Q2: Is there any spectroscopic data available for HFE-7500?
A2: Yes, research has investigated the infrared spectra of HFE-7500 []. This data is crucial for understanding its atmospheric properties and behavior.
Q3: Are there any known compatibility issues with HFE-7500?
A3: While generally compatible with many materials, certain polymers may swell or degrade when exposed to HFE-7500. Specific compatibility testing is recommended for critical applications.
Q4: What are the potential applications of HFE-7500?
A4: Due to its favorable properties, HFE-7500 is being considered for applications such as:
- Replacement for ozone-depleting substances: In industries like semiconductors, where cleaning and drying processes are crucial, HFE-7500 has been explored as a replacement for traditional solvents like CFCs and PFCs [].
- Heat transfer fluid: Its thermal stability makes it suitable for use as a heat transfer fluid in specific applications [].
Q5: Can HFE-7500 be used in biological applications?
A5: Research has explored the use of HFE-7500 in specific biological applications. For example, it has been investigated as a carrier fluid in microfluidic systems for bacterial growth enhancement due to its ability to dissolve oxygen [].
Q6: What are the primary degradation pathways of HFE-7500 in the atmosphere?
A6: The main atmospheric degradation pathway for HFE-7500 involves reaction with hydroxyl radicals (OH), leading to the formation of n-C3F7CF(OC(O)CH3)CF(CF3)2 and n-C3F7CF(OC(O)H)CF(CF3)2 as primary oxidation products [].
Q7: How does the degradation of HFE-7500 vary with temperature?
A7: Studies have shown that the degradation rate of HFE-7500 in the atmosphere increases with temperature, impacting its atmospheric lifetime [].
Q8: Are there any studies on the ecotoxicological effects of HFE-7500?
A8: While HFE-7500 is considered to have a lower environmental impact than some predecessors, research on its broader ecotoxicological effects is still limited and requires further investigation.
Q9: Have computational methods been used to study HFE-7500?
A9: Yes, Density Functional Theory (DFT) has been employed to study the kinetics and mechanisms of HFE-7500 degradation, providing insights into its atmospheric fate [, ].
Q10: What information can computational modeling provide about HFE-7500?
A10: Computational studies can help predict various properties and behaviors of HFE-7500, including:
- Reaction rates: DFT calculations can estimate the rate constants for reactions with atmospheric oxidants like OH radicals [].
- Degradation pathways: Modeling can help elucidate the detailed reaction steps involved in the atmospheric degradation of HFE-7500, identifying intermediate species and final products [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,5-Dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1225273.png)
![(3,4-Dimethoxyphenyl)-[4-[(2-hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]methanone](/img/structure/B1225274.png)

![7-Amino-9-(phenacylthio)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B1225282.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B1225284.png)

![4-[[4-(Benzenesulfonyl)-1-piperazinyl]-oxomethyl]-2-methyl-1-phthalazinone](/img/structure/B1225286.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)-2-(2-naphthalenyloxy)acetamide](/img/structure/B1225288.png)
![1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea](/img/structure/B1225290.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B1225292.png)



